Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester
Description
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester (IUPAC name) is a substituted benzeneacetic acid derivative featuring a 2-pyridinylamino group at the para-position of the benzene ring and a methyl ester functional group. The compound’s pyridinylamino substituent introduces hydrogen-bonding capability and aromatic π-π interactions, distinguishing it from simpler esters like methyl phenylacetate .
Properties
CAS No. |
83528-17-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-[4-(pyridin-2-ylamino)phenyl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16) |
InChI Key |
UEPJHUDHEJEHOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester typically involves the esterification of benzeneacetic acid with methanol in the presence of a catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The pyridinylamino group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzeneacetic acid ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzeneacetic acid derivatives.
Reduction: Benzeneethanol derivatives.
Substitution: Various substituted benzeneacetic acid esters.
Scientific Research Applications
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester involves its interaction with specific molecular targets. The pyridinylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s activity is mediated through pathways involving enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Physicochemical and Toxicological Data Comparison
*Estimated based on substituent contributions.
Biological Activity
Benzeneacetic acid, 4-(2-pyridinylamino)-, methyl ester is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C12H12N2O2
- Molecular Weight: 220.24 g/mol
- CAS Number: [Not available in the search results]
Structural Characteristics
The compound features a benzene ring substituted with a pyridinylamino group and a methyl ester functional group. The presence of the pyridine moiety may enhance its interaction with biological targets.
The biological activity of benzeneacetic acid derivatives often involves their ability to interact with various enzymes and receptors. Specifically, this compound may exhibit:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding: The pyridinylamino group could facilitate binding to specific receptors, potentially influencing signaling pathways.
Pharmacological Properties
Research indicates that benzeneacetic acid derivatives possess various pharmacological activities, including:
- Anti-inflammatory Effects: Some studies suggest that these compounds can reduce inflammation by modulating cytokine production.
- Antimicrobial Activity: There is evidence supporting the antimicrobial properties of related compounds, which may extend to this derivative.
- Anticancer Potential: Preliminary studies indicate that benzeneacetic acid derivatives could inhibit cancer cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Decreased proliferation in cancer cell lines |
Study 1: Anti-inflammatory Activity
A study published in 2022 investigated the anti-inflammatory effects of benzeneacetic acid derivatives. The results indicated that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of various benzeneacetic acid derivatives, including the target compound. The study found that these compounds exhibited significant inhibitory effects against several bacterial strains, indicating their potential as antimicrobial agents.
Study 3: Anticancer Effects
A recent investigation explored the anticancer properties of benzeneacetic acid derivatives. The study demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that warrants further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
